molecular formula C12H21NO2 B15162481 (1S)-1-Cyanooctyl propanoate CAS No. 154916-06-0

(1S)-1-Cyanooctyl propanoate

Cat. No.: B15162481
CAS No.: 154916-06-0
M. Wt: 211.30 g/mol
InChI Key: FANCGNNJNWWANW-NSHDSACASA-N
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Description

(1S)-1-Cyanooctyl propanoate is an organic compound characterized by the presence of a cyano group (-CN) attached to an octyl chain, which is further esterified with propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Cyanooctyl propanoate typically involves the esterification of (1S)-1-cyanooctanol with propanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Cyanooctyl propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (1S)-1-cyanooctanol and propanoic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: (1S)-1-Cyanooctanol and propanoic acid.

    Reduction: (1S)-1-Aminooctyl propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-Cyanooctyl propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific molecular pathways.

    Materials Science: It can be utilized in the design of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S)-1-Cyanooctyl propanoate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The ester group can also undergo hydrolysis, releasing the active (1S)-1-cyanooctanol, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Cyanooctyl propanoate: The enantiomer of (1S)-1-Cyanooctyl propanoate, differing in the spatial arrangement of atoms.

    (1S)-1-Cyanohexyl propanoate: A similar compound with a shorter alkyl chain.

    (1S)-1-Cyanooctyl acetate: A similar compound with an acetate ester instead of a propanoate ester.

Uniqueness

This compound is unique due to its specific combination of a cyano group and a propanoate ester, which imparts distinct chemical reactivity and potential applications. Its stereochemistry (1S) also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

154916-06-0

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

[(1S)-1-cyanooctyl] propanoate

InChI

InChI=1S/C12H21NO2/c1-3-5-6-7-8-9-11(10-13)15-12(14)4-2/h11H,3-9H2,1-2H3/t11-/m0/s1

InChI Key

FANCGNNJNWWANW-NSHDSACASA-N

Isomeric SMILES

CCCCCCC[C@@H](C#N)OC(=O)CC

Canonical SMILES

CCCCCCCC(C#N)OC(=O)CC

Origin of Product

United States

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